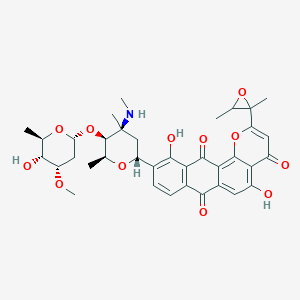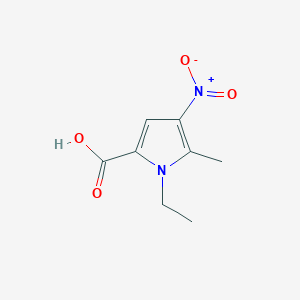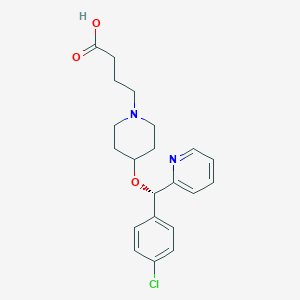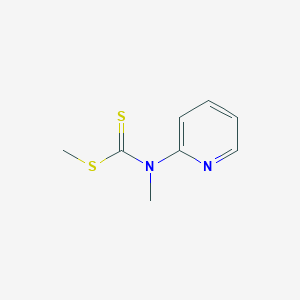
methyl N-methyl-N-pyridin-2-ylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate, also known as Methyl-2-pyridylcarbamodithioate (MPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a dithiocarbamate derivative that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In
Wirkmechanismus
The mechanism of action of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate is not fully understood. However, it is believed to act through the inhibition of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses, and xanthine oxidase, which is involved in the production of reactive oxygen species. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been shown to possess various biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of various inflammatory markers, including tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of various oxidative stress markers, including malondialdehyde and nitric oxide. In addition, it has been shown to possess significant antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate possesses various advantages and limitations for lab experiments. One of the main advantages is its significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. Another advantage is its potential anticancer and antiviral properties, with promising results in preclinical studies. However, one of the main limitations is its potential toxicity, which needs to be carefully evaluated before its use in various applications.
Zukünftige Richtungen
There are various future directions for the study of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate. One of the main directions is the development of new pesticides based on its significant antifungal and antibacterial properties. Another direction is the development of new anticancer and antiviral drugs based on its potential anticancer and antiviral properties. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, which will aid in its safe and effective use in various applications.
Synthesemethoden
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate can be synthesized through various methods, including the reaction of 2-chloropyridine with sodium diethyldithiocarbamate, followed by methylation using dimethyl sulfate. Another method involves the reaction of pyridine-2-carbonyl chloride with sodium diethyldithiocarbamate, followed by methylation using methyl iodide. The purity of the synthesized compound can be verified using various techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been shown to possess significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In medicine, it has been studied for its potential anticancer and antiviral properties, with promising results in preclinical studies. In environmental science, it has been studied for its potential use in the remediation of heavy metal-contaminated soils.
Eigenschaften
CAS-Nummer |
161694-66-2 |
|---|---|
Produktname |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
Molekularformel |
C8H10N2S2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H10N2S2/c1-10(8(11)12-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ORGXORSVZBKIOF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=N1)C(=S)SC |
Kanonische SMILES |
CN(C1=CC=CC=N1)C(=S)SC |
Synonyme |
Carbamodithioic acid, methyl-2-pyridinyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



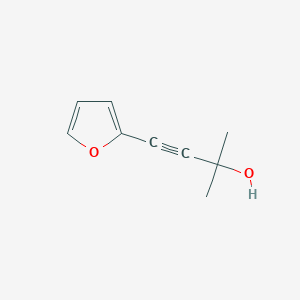
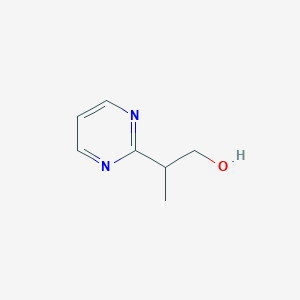
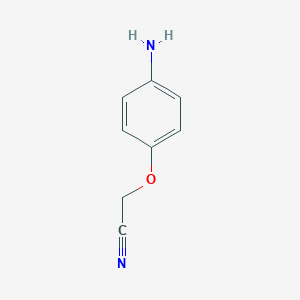
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
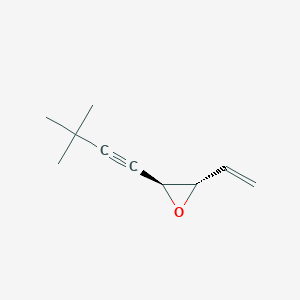
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
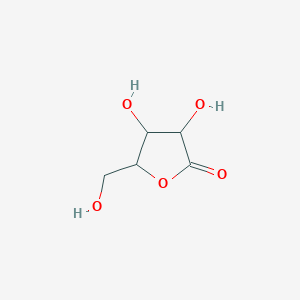
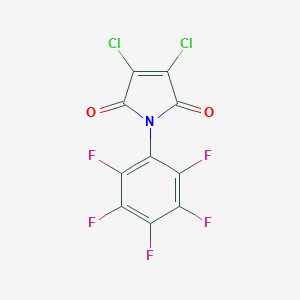

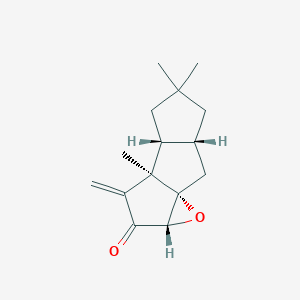
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
